molecular formula C16H14N2O2S B11109672 N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

Cat. No.: B11109672
M. Wt: 298.4 g/mol
InChI Key: IZAJRNCGGRELRJ-UHFFFAOYSA-N
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Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide is a benzothiazole derivative characterized by a methoxy substituent at the 6-position of the benzothiazole ring and a 4-methylbenzamide group at the 2-position. Benzothiazoles are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

InChI

InChI=1S/C16H14N2O2S/c1-10-3-5-11(6-4-10)15(19)18-16-17-13-8-7-12(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19)

InChI Key

IZAJRNCGGRELRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.

    Substitution: Substitution reactions can occur at the benzothiazole ring or the benzamide moiety. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole and benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit critical signaling pathways associated with tumor growth. A study demonstrated that benzothiazole compounds can induce apoptosis in cancer cell lines by modulating the mitogen-activated protein kinase (MAPK) pathways, which are vital for cell proliferation and survival .

Antimicrobial Properties
The antimicrobial potential of benzothiazole derivatives is well-documented. This compound may exhibit similar properties, potentially effective against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated significant activity against various pathogens, suggesting that further research into this compound could reveal its efficacy in treating infections .

Mechanism of Action
The mechanism of action for this compound involves enzyme inhibition, particularly targeting cyclooxygenase (COX) enzymes. By binding to the active sites of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .

Materials Science

This compound's unique structure makes it a candidate for developing novel materials with specific electronic and optical properties. The incorporation of benzothiazole moieties can enhance the photophysical properties of materials used in organic electronics and photonic devices .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized in various reactions to create more complex molecules. Its structural features allow it to participate in coupling reactions or serve as a precursor for synthesizing other biologically active compounds .

Study on Anticancer Activity

A recent investigation into a series of benzothiazole compounds revealed their dual anti-inflammatory and anticancer activities. The lead compound exhibited significant cytotoxicity against multiple cancer cell lines while also reducing inflammatory markers .

Mechanistic Insights

Research focusing on the mechanistic pathways highlighted that specific benzothiazole derivatives could inhibit critical signaling pathways associated with tumor growth and inflammation. This suggests that this compound may have therapeutic potential beyond its initial applications .

Summary Table of Applications

Application Area Key Activities Potential Benefits
Medicinal ChemistryAnticancer, AntimicrobialTargeting cancer cells and pathogens
Materials ScienceOptical propertiesDevelopment of advanced materials
Organic SynthesisBuilding block for complex moleculesFacilitates synthesis of bioactive compounds

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Antimicrobial Activity and Substituent Effects

Key Comparisons:

Compound Name Substituents MIC (µg/ml) Against E. coli Key Reference
BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide) 6-methoxy, pyridine-amino acetamide 3.125
N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide (Target Compound) 6-methoxy, 4-methylbenzamide Not reported
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (10a-j) 6-methoxy, nitrobenzamide-triazole Moderate activity
  • BTC-j: Exhibits potent antimicrobial activity due to the pyridine-amino acetamide group, which likely enhances hydrogen bonding with DNA gyrase .
  • Nitrobenzamide-Triazole Derivatives (10a-j) : Moderate activity against E. coli, suggesting nitro groups and triazole rings introduce steric or electronic effects that limit efficacy compared to simpler amides .

Structural and Crystallographic Insights

  • Adamantyl-Substituted Analogs : 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide forms H-bonded dimers and S⋯S interactions in crystal structures, enhancing stability . The adamantyl group’s bulkiness may hinder target binding compared to the smaller 4-methylbenzamide in the target compound.
  • Sulfamoyl Derivatives : Compounds like 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide () exhibit sulfamoyl groups that improve solubility but may reduce bioavailability due to increased polarity .

Pharmacokinetic and Selectivity Considerations

  • HDAC Inhibitors: Compounds such as N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide (109) inhibit HDAC1/3 with IC50 values <1 µM . The target compound lacks the flexible alkyl chain and aminophenyl groups critical for HDAC binding, suggesting divergent biological targets.
  • KIF11 Inhibitors: Ispinesib analogs (e.g., N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide) highlight the 4-methylbenzamide group’s role in kinase inhibition . This indicates structural versatility but underscores the need for tailored substituents for specific targets.

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The methoxy group at position 6 and the methylbenzamide contribute to its chemical reactivity and interaction with biological targets.

Table 1: Chemical Structure

ComponentDescription
Chemical Formula C13_{13}H12_{12}N2_{2}O1_{1}S
Molecular Weight 244.31 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy particularly against Gram-positive bacteria.

Case Study: Antibacterial Efficacy

In a study examining the antibacterial activity of related compounds, derivatives of benzothiazole were found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential leads for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through several mechanisms, including the inhibition of specific enzymes and modulation of signaling pathways.

Research Findings on Anticancer Activity

A recent study evaluated the antiproliferative effects of various benzothiazole derivatives on cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed that this compound had an IC50_{50} value in the low micromolar range, indicating potent activity against these cell lines .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds with methoxy substitutions have shown enhanced capacity to scavenge free radicals, thus providing protective effects against oxidative stress.

Experimental Data on Antioxidant Activity

In vitro assays demonstrated that this compound exhibited significant antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT). The presence of the methoxy group was crucial for enhancing this activity .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
  • DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes.
  • Signaling Modulation : The compound may affect various signaling pathways that regulate cell growth and apoptosis.
MechanismDescription
Enzyme Inhibition Inhibits enzymes critical for bacterial growth
DNA Intercalation Disrupts DNA function leading to cell death
Signaling Pathway Modulation Alters pathways regulating apoptosis and proliferation

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